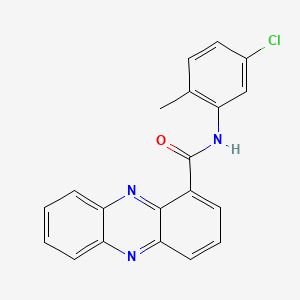

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide is a derivative of phenazine . Phenazines are a large group of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria . They have significant impacts on bacterial interactions and biotechnological processes .

Synthesis Analysis

Phenazines are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis

Phenazines comprise a large group of nitrogen-containing heterocyclic compounds that differ in their chemical and physical properties based on the type and position of functional groups present . More than 100 different phenazine structural derivatives have been identified in nature .Physical and Chemical Properties Analysis

Phenazines have physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state .Mechanism of Action

Target of Action

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide belongs to the class of phenazines . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The primary targets of phenazines are abnormal cell growth such as cancer and a broad spectrum of microorganisms .

Mode of Action

Phenazines act as photosensitizing compounds (PS) in Photodynamic Therapy (PDT). The mode of action involves the light action at the appropriate wavelength in the presence of a PS that will be excited by the energy absorbed from the light source . The interaction with the oxygen present in the cell will generate reactive oxygen species (ROS) . This process damages abnormal cell growth and inactivates a broad spectrum of microorganisms .

Biochemical Pathways

The biochemical pathways affected by phenazines involve the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis . During the photodynamic process, the interaction of phenazines with the oxygen present in the cell generates ros, which can cause damage to the cell .

Pharmacokinetics

Carrier systems formed by micellar copolymers type pluronic® have demonstrated effectiveness in incorporating several ps, ensuring its monomeric form for pdt applications . This suggests that similar carrier systems could potentially be used to enhance the bioavailability of this compound.

Result of Action

The result of the action of this compound is the damage against abnormal cell growth and inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause damage to the cell .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of light at the appropriate wavelength is necessary for the compound to act as a photosensitizer . Moreover, the presence of oxygen in the cell is required for the generation of ROS . Therefore, the efficacy and stability of the compound can be influenced by these environmental factors.

Future Directions

Phenazines have shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .

Biochemical Analysis

Biochemical Properties

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide interacts with several enzymes and proteins. The novel amidase PcnH initiates the degradation of this compound in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of this compound to produce phenazine-1-carboxylic acid .

Cellular Effects

It is known that phenazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the action of the enzyme PcnH. PcnH catalyzes the hydrolysis of the amide bond of this compound, producing phenazine-1-carboxylic acid . This is the initial step in the degradation of this compound .

Temporal Effects in Laboratory Settings

The specific activity of PcnH was 3,800.95 U mg −1 for this compound, while the Vmax, Km, and kcat were 0.77 ± 0.02 μmol s −1 mg −1, 33.22 ± 5.70 μM, and 18.71 ± 0.52 s −1, respectively . The optimal PcnH activity was observed at 50°C .

Metabolic Pathways

This compound is involved in the phenazine metabolic pathway. The enzyme PcnH plays a crucial role in this pathway by catalyzing the hydrolysis of this compound to produce phenazine-1-carboxylic acid .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c1-12-9-10-13(21)11-18(12)24-20(25)14-5-4-8-17-19(14)23-16-7-3-2-6-15(16)22-17/h2-11H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSJRYFEIFKTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2999316.png)

![(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2999318.png)

![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2999328.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999329.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)